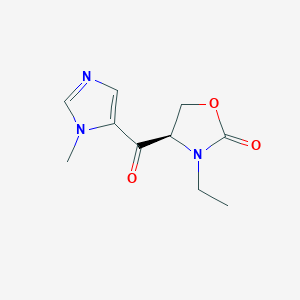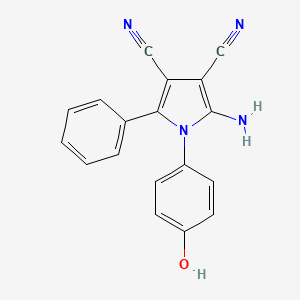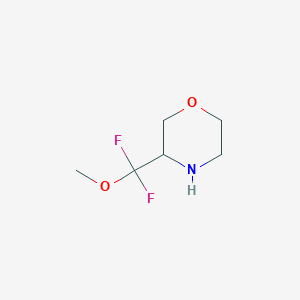![molecular formula C14H13NO7S B12871442 2-{4-[(Benzenesulfonyl)methyl]-5-nitrofuran-2-yl}-1,3-dioxolane CAS No. 115663-38-2](/img/structure/B12871442.png)
2-{4-[(Benzenesulfonyl)methyl]-5-nitrofuran-2-yl}-1,3-dioxolane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(5-Nitro-4-((phenylsulfonyl)methyl)furan-2-yl)-1,3-dioxolane is a complex organic compound that belongs to the class of furan derivatives. Furan derivatives are known for their wide range of biological and pharmacological activities, making them significant in medicinal chemistry
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(5-Nitro-4-((phenylsulfonyl)methyl)furan-2-yl)-1,3-dioxolane typically involves multiple steps, starting with the preparation of the furan ring. The furan ring can be synthesized through various methods, including the Paal-Knorr synthesis, which involves the cyclization of 1,4-diketones For instance, nitration can be achieved using a mixture of concentrated nitric acid and sulfuric acid, while the phenylsulfonylmethyl group can be introduced through a sulfonylation reaction using phenylsulfonyl chloride .
Industrial Production Methods
In an industrial setting, the production of this compound would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to ensure high yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and reproducibility .
Analyse Chemischer Reaktionen
Types of Reactions
2-(5-Nitro-4-((phenylsulfonyl)methyl)furan-2-yl)-1,3-dioxolane can undergo various chemical reactions, including:
Reduction: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Substitution: The phenylsulfonylmethyl group can be substituted with other groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium on carbon.
Reduction: Potassium permanganate, chromium trioxide.
Substitution: Sodium hydride, alkyl halides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group yields an amino derivative, while oxidation can produce various oxidized forms of the compound .
Wissenschaftliche Forschungsanwendungen
2-(5-Nitro-4-((phenylsulfonyl)methyl)furan-2-yl)-1,3-dioxolane has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored for its potential use in developing new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 2-(5-Nitro-4-((phenylsulfonyl)methyl)furan-2-yl)-1,3-dioxolane involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to antimicrobial effects . The phenylsulfonylmethyl group may also contribute to the compound’s activity by enhancing its binding affinity to target molecules .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-(5-Nitrofuran-2-yl)-1,3-dioxolane: Similar structure but lacks the phenylsulfonylmethyl group.
2-(5-Nitro-4-methylfuran-2-yl)-1,3-dioxolane: Similar structure but has a methyl group instead of the phenylsulfonylmethyl group.
Uniqueness
2-(5-Nitro-4-((phenylsulfonyl)methyl)furan-2-yl)-1,3-dioxolane is unique due to the presence of both the nitro and phenylsulfonylmethyl groups, which confer distinct chemical and biological properties.
Eigenschaften
CAS-Nummer |
115663-38-2 |
|---|---|
Molekularformel |
C14H13NO7S |
Molekulargewicht |
339.32 g/mol |
IUPAC-Name |
2-[4-(benzenesulfonylmethyl)-5-nitrofuran-2-yl]-1,3-dioxolane |
InChI |
InChI=1S/C14H13NO7S/c16-15(17)13-10(8-12(22-13)14-20-6-7-21-14)9-23(18,19)11-4-2-1-3-5-11/h1-5,8,14H,6-7,9H2 |
InChI-Schlüssel |
WPWYZYXLYUDZBQ-UHFFFAOYSA-N |
Kanonische SMILES |
C1COC(O1)C2=CC(=C(O2)[N+](=O)[O-])CS(=O)(=O)C3=CC=CC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![4-Amino-3-ethyl-6-hydroxyisoxazolo[5,4-b]pyridine-5-carbonitrile](/img/structure/B12871374.png)
![3-(2-Aminobenzo[d]oxazol-7-yl)acrylic acid](/img/structure/B12871379.png)



-, (SP-4-3)-](/img/structure/B12871410.png)


![2-Bromo-6-(methylthio)benzo[d]oxazole](/img/structure/B12871416.png)


![[1,2,4]Triazolo[3,4-a][2,7]naphthyridine-3-carboxylic acid](/img/structure/B12871423.png)
